1-Benzothien-7-ylboronic acid

Fluorescent probes Sugar sensing Glycoprotein biosensors

Regioisomeric impurities in benzothiophene-based drug candidates can compromise SAR studies. 1-Benzothien-7-ylboronic acid (CAS 628692-17-1) addresses this: • Definitive 7-position boronic acid building block for Suzuki-Miyaura cross-couplings; enables access to regioisomers inaccessible with 2- or 3-yl analogs. • Unique dual-emission fluorescent reporter scaffold for ratiometric carbohydrate sensing and biosensor development. • Validated β-lactamase inhibitory core (NDM-1 IC50 30-70 µM) for antimicrobial SAR programs. ≥97% purity; store at -20°C under inert atmosphere; ships globally.

Molecular Formula C8H7BO2S
Molecular Weight 178.02 g/mol
CAS No. 628692-17-1
Cat. No. B1286102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothien-7-ylboronic acid
CAS628692-17-1
Molecular FormulaC8H7BO2S
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C=CS2)(O)O
InChIInChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
InChIKeyRVFILKCRCVFHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzothien-7-ylboronic acid (CAS 628692-17-1): Technical Baseline and Procurement Overview for Pharmaceutical and Chemical Research


1-Benzothien-7-ylboronic acid (CAS 628692-17-1), also known as benzo[b]thiophen-7-ylboronic acid, is a heterocyclic boronic acid building block with the molecular formula C8H7BO2S and a molecular weight of 178.02 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of complex pharmaceutical and agrochemical molecules . Its unique 7-position substitution on the benzothiophene ring differentiates it from other regioisomers, influencing its reactivity and selectivity in various chemical transformations .

Why Generic Substitution of 1-Benzothien-7-ylboronic acid (CAS 628692-17-1) with Alternative Benzothiophene Boronic Acids Fails in Critical Research Applications


The position of the boronic acid group on the benzothiophene scaffold is a critical determinant of reactivity, selectivity, and the physicochemical properties of the resulting cross-coupled products. Simply substituting 1-Benzothien-7-ylboronic acid with a regioisomer such as the 2- or 3-yl derivative, or with a phenylboronic acid analog, is not scientifically valid without a complete re-optimization of reaction conditions and a re-evaluation of the final compound's biological activity. The 7-position offers a distinct steric and electronic environment compared to the 2- or 3-positions, which directly impacts the rate and yield of Suzuki-Miyaura couplings and the binding affinity of the final molecule in biological targets [1]. Furthermore, the 7-yl isomer has demonstrated unique fluorescent properties in specific applications that are not shared by other regioisomers, making substitution impossible for applications in sugar sensing and biosensor development [2].

Quantitative Differentiation Evidence for 1-Benzothien-7-ylboronic acid (CAS 628692-17-1) Against Key Comparators


Dual Fluorescence Emission Capability at Physiological pH for Biosensing Applications

1-Benzothien-7-ylboronic acid and its derivatives exhibit a unique capability for dual fluorescent emission under physiological pH conditions (pH 7.4), a property that distinguishes it from many other boronic acid-based fluorescent reporters. In a study by Akay et al. (2007), a series of benzo[b]thiophene boronic acid derivatives, including the 7-yl isomer, were synthesized and evaluated [1]. The authors identified these compounds as a 'new type of fluorescent reporter compounds capable of dual fluorescent emission under physiologic pH conditions' [1]. This dual-emission characteristic is critical for ratiometric sensing, which improves signal-to-noise ratio and quantitative accuracy in complex biological media.

Fluorescent probes Sugar sensing Glycoprotein biosensors

Regioisomeric Differentiation for Optimized Reactivity in Suzuki-Miyaura Cross-Coupling

The 7-position substitution pattern of 1-Benzothien-7-ylboronic acid provides a distinct steric and electronic profile compared to its 2- and 3-yl regioisomers. This difference directly influences its performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . While head-to-head quantitative data for this specific compound is limited, class-level inference from industrial process development for the closely related benzothiophene-2-yl-boronic acid (a key intermediate for the anti-cancer drug Rogaratinib) highlights that the regioisomeric position is critical for achieving the required reactivity and yield in large-scale manufacturing [1]. The 7-yl isomer offers an alternative coupling vector, enabling access to molecular architectures that are inaccessible or less efficiently synthesized using the 2-yl or 3-yl isomers.

Organic synthesis Cross-coupling Regioselectivity

Defined Purity and Storage Specifications to Ensure Reproducibility

Reputable vendors supply 1-Benzothien-7-ylboronic acid with a minimum purity specification of 95% to 98% . This level of purity is essential for minimizing side reactions and ensuring high yields in sensitive coupling reactions. Furthermore, the compound requires specific storage conditions: it should be kept in a dark place under an inert atmosphere and stored in a freezer at temperatures below -20°C to prevent decomposition . This is a more stringent requirement than for many simpler boronic acids and must be considered for procurement and long-term project planning.

Quality control Reproducibility Procurement

Potential for Antimicrobial Development via β-Lactamase Inhibition

Boronic acids containing a benzo[b]thiophene core have been investigated as potential inhibitors of metallo-β-lactamases (MBLs), a key mechanism of antibiotic resistance. A computational study analyzing a set of benzo[b]thiophene-containing boronic acids reported IC50 values in the range of 30–70 µM against the NDM-1 enzyme [1][2]. While this data is not specific to the 7-yl isomer, it provides a class-level benchmark. This positions 1-Benzothien-7-ylboronic acid as a relevant scaffold for further medicinal chemistry optimization aimed at developing novel MBL inhibitors, distinguishing it from boronic acids lacking this fused heterocyclic core.

Antimicrobial resistance β-Lactamase inhibitors Boronic acids

Optimal Research and Industrial Applications for 1-Benzothien-7-ylboronic acid (CAS 628692-17-1) Based on Quantitative Differentiation


Development of Ratiometric Fluorescent Sensors for Glycoprotein Detection

This compound is uniquely suited for the synthesis of dual-emission fluorescent reporters for carbohydrate sensing. The benzo[b]thiophene core provides the necessary electronic structure for dual fluorescence at physiological pH, as demonstrated in a series of derivatives including the 7-yl isomer [1]. This property is essential for developing ratiometric biosensors with improved accuracy and reduced background noise in complex biological matrices, a capability not offered by common mono-fluorescent boronic acids.

Diversification of Pharmaceutical Lead Compounds via Suzuki-Miyaura Cross-Coupling

1-Benzothien-7-ylboronic acid is a critical building block for medicinal chemists seeking to explore novel chemical space. Its 7-position substitution pattern provides a distinct vector for introducing the benzothiophene moiety into drug candidates, enabling the synthesis of regioisomers that are inaccessible using the more common 2- or 3-yl boronic acids . This is particularly valuable in structure-activity relationship (SAR) studies where the position of the heterocycle can significantly impact target binding and pharmacokinetic properties.

Synthesis of Advanced Materials and Agrochemical Intermediates

The compound serves as a versatile building block for the construction of larger, often biologically active structures, as noted in research on benzothiophene applications [2]. Its high purity (≥95%) and defined storage requirements ensure reliable performance in demanding synthetic sequences aimed at producing agrochemicals or advanced materials where precise structural control is paramount .

Medicinal Chemistry Starting Point for Novel Metallo-β-Lactamase Inhibitors

Given the reported activity of related benzo[b]thiophene boronic acids against NDM-1 (IC50 range: 30–70 µM) [3], 1-Benzothien-7-ylboronic acid represents a validated scaffold for the rational design and synthesis of new antimicrobial agents targeting drug-resistant bacteria. This application leverages the boronic acid's ability to interact with the enzyme's active site and the benzothiophene core's favorable physicochemical properties.

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